molecular formula C15H10O2 B1338330 5-(Naphthalen-1-yl)furan-2-carbaldehyde CAS No. 51792-36-0

5-(Naphthalen-1-yl)furan-2-carbaldehyde

Cat. No. B1338330
CAS RN: 51792-36-0
M. Wt: 222.24 g/mol
InChI Key: CTSWIPKWDHCZMK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-(Naphthalen-1-yl)furan-2-carbaldehyde consists of a furan ring attached to a naphthalene ring via a formyl group. The InChIKey for this compound is CTSWIPKWDHCZMK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-(Naphthalen-1-yl)furan-2-carbaldehyde is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Catalysis and Synthesis

Synthesis and Catalytic Applications

The synthesis of derivatives of 5-(Naphthalen-1-yl)furan-2-carbaldehyde has been studied for their application in catalysis. For instance, derivatives such as 5-(naphth-1-yl)- and 5-[(1,1′-biphenyl)-4-yl]isoxazole-3-carbaldehyde oximes form complexes with palladium, showing high catalytic activity in the Suzuki reaction in aqueous and aqueous-alcoholic media (Potkin et al., 2014).

Ring-Opening of Furan

A three-component reaction involving aromatic aldehyde, naphthalene-2-amine, and tetrahydro-2,5-dimethoxyfuran catalyzed by iodine has been described, leading to the synthesis of bis-benzoquinoline derivatives through the ring-opening of furan, showcasing the compound's role in facilitating complex synthesis processes (Dong‐Sheng Chen et al., 2013).

Photonic and Material Science

Photochromic Applications

Derivatives of 5-(Naphthalen-1-yl)furan-2-carbaldehyde have been explored for their photochromic properties. Specifically, 5-hydroxy substituted naphthofurans and naphthothiazoles act as precursors to photochromic benzochromenes, which change color upon UV irradiation, indicating potential applications in material science and photonic devices (Aiken et al., 2014).

Biological Activities

Anticancer and Antimicrobial Activities

Some studies have focused on the synthesis of derivatives with potential biological activities. For example, Schiff bases derived from 2-hydroxynaphthalene-1-carbaldehyde and their metal complexes have been investigated for their roles in developing compounds with antimicrobial and anti-inflammatory activities, highlighting the compound's utility in medicinal chemistry (Ravindra et al., 2006).

Green Chemistry and Sustainable Synthesis

Biomass-derived Chemicals

Furan-2-carbaldehydes have been utilized as green C1 building blocks for synthesizing bioactive compounds, such as quinazolin-4(3H)-ones, through ligand-free photocatalytic C–C bond cleavage. This application underlines the importance of 5-(Naphthalen-1-yl)furan-2-carbaldehyde derivatives in promoting sustainable and environmentally friendly chemical synthesis (Yu et al., 2018).

Safety And Hazards

While specific safety and hazard data for 5-(Naphthalen-1-yl)furan-2-carbaldehyde is not available, related compounds like 5-(naphthalen-1-yl)furan-2-carboxylic acid have been associated with certain hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It’s important to handle all chemical compounds with appropriate safety precautions.

properties

IUPAC Name

5-naphthalen-1-ylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2/c16-10-12-8-9-15(17-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSWIPKWDHCZMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(O3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10546949
Record name 5-(Naphthalen-1-yl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Naphthalen-1-yl)furan-2-carbaldehyde

CAS RN

51792-36-0
Record name 5-(Naphthalen-1-yl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Zhao, U Atxabal, S Mariottini, F Yi… - Journal of medicinal …, 2021 - ACS Publications
NMDA receptors mediate glutamatergic neurotransmission and are therapeutic targets due to their involvement in a variety of psychiatric and neurological disorders. Here, we describe …
Number of citations: 3 0-pubs-acs-org.brum.beds.ac.uk
JJ Dong, J Roger, F Požgan, H Doucet - Green chemistry, 2009 - pubs.rsc.org
The direct 5-arylation of furans at very low catalyst loading using Pd(OAc)2 as catalyst without added ligand proceed in high yields. Turnover numbers up to 10000 have been obtained …
Number of citations: 104 0-pubs-rsc-org.brum.beds.ac.uk

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